

Application Notes & Protocols: Hydrosilylation of Dienes with Pentamethyldisiloxane for Carbocycle Synthesis

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Compound of Interest

Compound Name: Pentamethyldisiloxane

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Introduction

The intramolecular hydrosilylation of dienes is a powerful and atom-economical method for the construction of carbocyclic ring systems. This reaction involves the addition of a silicon-hydrogen bond across the two double bonds of a diene, leading to the formation of a silylated carbocycle. **Pentamethyldisiloxane** (PMDS) has emerged as a highly effective and versatile reagent for this transformation, particularly in palladium-catalyzed systems. The resulting silylated carbocycles are stable and can be readily oxidized to the corresponding alcohols, providing a valuable synthetic route to functionalized cyclic molecules, which are key structural motifs in many pharmaceuticals and natural products.[1][2]

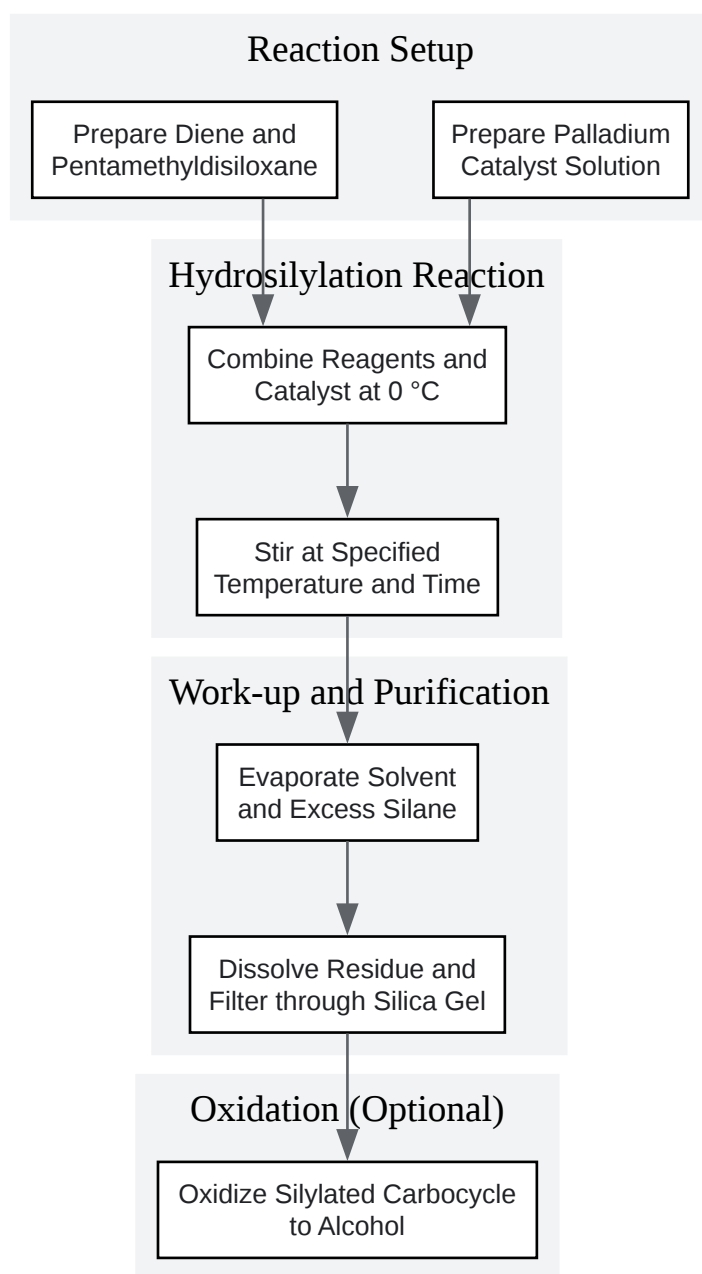
This document provides detailed application notes and experimental protocols for the hydrosilylation of dienes with **pentamethyldisiloxane** for the synthesis of carbocycles, focusing on palladium-catalyzed methodologies.

Reaction Principle and Workflow

The general principle involves the palladium-catalyzed cyclization and hydrosilylation of a functionalized diene in the presence of **pentamethyldisiloxane**. The palladium catalyst, typically a cationic complex, activates the diene and the silane, facilitating the intramolecular

cyclization to form a silylated cyclopentane or cyclohexane derivative. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. The resulting silyl group can be subsequently converted to a hydroxyl group through oxidative cleavage.

A general workflow for this process is illustrated below:



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Figure 1: General experimental workflow for the hydrosilylation of dienes.

Data Summary

The palladium-catalyzed hydrosilylation of various functionalized dienes with **pentamethyldisiloxane** proceeds in good to excellent yields and with high stereoselectivity.[1]
[2] The following tables summarize the results for the synthesis of silylated carbocycles and their subsequent oxidation to alcohols.

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with **Pentamethyldisiloxane**[2]

Entry	Diene Substrate	Catalyst System	Time (h)	Temperature (°C)	Product	Yield (%)	Diastereomeric Excess (de, %)
1	Dimethyl diallylmalonate	(phen)Pd (Me)Cl / NaBAR' ₄	0.17	0	Silylated cyclopentane	98	96
2	Di-tert-butyl diallylmalonate	(phen)Pd (Me)Cl / NaBAR' ₄	0.17	0	Silylated cyclopentane	95	>98
3	N,N-Dibenzyl-2,2-diallylmalonamide	(phen)Pd (Me)Cl / NaBAR' ₄	0.17	0	Silylated cyclopentane	97	>98
4	1,1-Diallylcyclopentane	(phen)Pd (Me)Cl / NaBAR' ₄	1	25	Silylated spiro[4.4]nonane	85	>98
5	Diallyl ether	(phen)Pd (Me)Cl / NaBAR' ₄	12	25	Silylated tetrahydrofuran	78	>98

*Ar' = 3,5-C₆H₃(CF₃)₂

Table 2: Asymmetric Cyclization/Hydrosilylation and Subsequent Oxidation[2][3]

Entry	Diene Substrate	Chiral Catalyst System	Hydrosilylation Yield (%)	Oxidation Yield (%)	Overall Yield (%)	de (%)	ee (%)
1	Dimethyldiallylmalonate	(pybox)Pd(Me)Cl / NaBAR' ₄	~100	93	93	98	75
2	Di-tert-butyl diallylmalonate	(pybox)Pd(Me)Cl / NaBAR' ₄	96	85	82	>98	80
3	N,N-Dibenzyl-2,2-diallylmalonamide	(pybox)Pd(Me)Cl / NaBAR' ₄	98	90	88	>98	82

*(pybox) = (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with Pentamethyldisiloxane[2]

This protocol describes a general method for the synthesis of silylated carbocycles from functionalized dienes using a palladium-phenanthroline catalyst system.

Materials:

- Diene substrate (5.0 mmol)

- **Pentamethyldisiloxane** (PMDS) (2.15 g, 15.0 mmol)
- (1,10-phenanthroline)Pd(Me)Cl (84 mg, 0.25 mmol)
- NaBAR'₄ [Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate] (259 mg, 0.25 mmol)
- 1,2-Dichloroethane (DCE) (50 mL)
- Hexane/Ethyl Acetate (24:1)
- Silica gel

Procedure:

- To a solution of (1,10-phenanthroline)Pd(Me)Cl and NaBAR'₄ in DCE (50 mL) at 0 °C, add the diene (5.0 mmol) and **pentamethyldisiloxane** (15.0 mmol) sequentially.
- Stir the resulting pale yellow solution at the specified temperature (0 °C or room temperature) and time (see Table 1). The reaction mixture will typically turn into a dark brown solution.
- Upon completion of the reaction, evaporate the solvent and excess silane under vacuum.
- Dissolve the brown residue in hexane/EtOAc (24:1) and filter through a plug of silica gel to yield the silylated carbocycle.

General Procedure for Asymmetric Cyclization/Hydrosilylation[2][3]

This protocol utilizes a chiral palladium pyridine-oxazoline catalyst to achieve enantioselective carbocycle formation.

Materials:

- Diene substrate
- **Pentamethyldisiloxane**

- (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline-Pd(Me)Cl [(R)-2]
- NaBAR'₄ [Ar' = 3,5-C₆H₃(CF₃)₂]
- 1,2-Dichloroethane (DCE)

Procedure:

- The reaction is set up similarly to the general procedure, but using the chiral palladium pyridine-oxazoline catalyst.
- For example, the reaction of dimethyl diallylmalonate and PMDS is catalyzed by a 1:1 mixture of the chiral palladium complex and NaBAR'₄ (5 mol %) at -20 °C for 12 hours.
- Work-up and purification are performed as described in the general procedure.

General Procedure for Oxidation of Silylated Carbocycles to Alcohols[1][2]

This protocol describes the conversion of the silylated carbocycles to their corresponding alcohols.

Materials:

- Silylated carbocycle
- Potassium fluoride (KF)
- Peracetic acid
- Solvent (e.g., THF/MeOH)

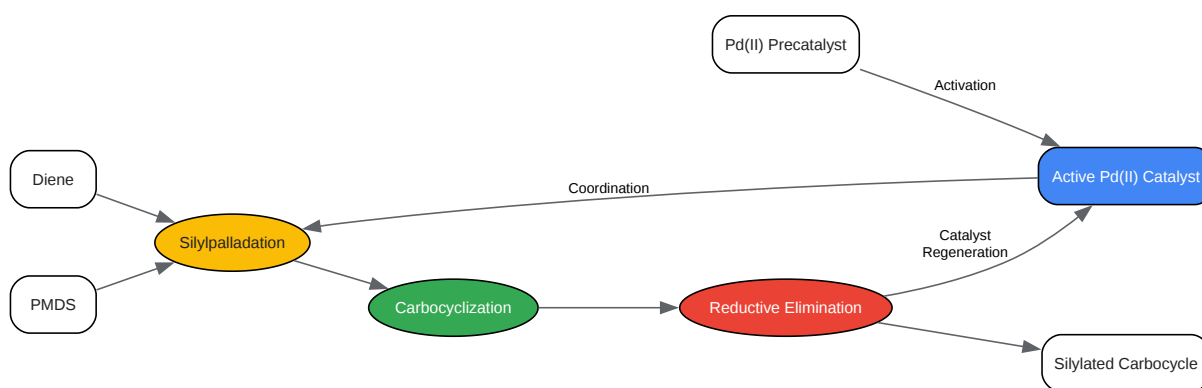
Procedure:

- Treat the silylated carbocycle with excess potassium fluoride and peracetic acid.
- Stir the reaction mixture at room temperature for 48 hours.

- The corresponding alcohol is formed with retention of stereochemistry.
- Standard aqueous work-up and purification by chromatography will yield the pure alcohol.

Catalyst System and Proposed Mechanism

The active catalyst is a cationic palladium species generated in situ from a palladium precursor and a borate activator. The proposed catalytic cycle for the hydrosilylation of dienes is depicted below.



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Figure 2: Proposed catalytic cycle for palladium-catalyzed diene hydrosilylation.

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References

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